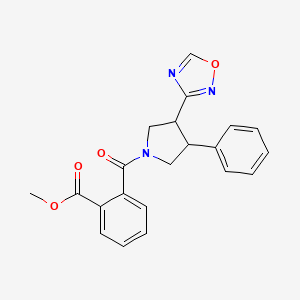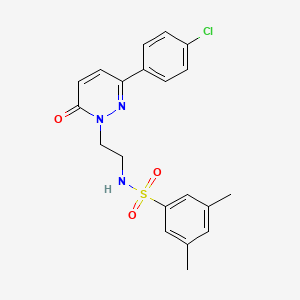
Methyl 2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is a common scaffold in drug discovery and is found in many experimental, investigational, and marketed drugs .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . They can be synthesized from different types of organic compounds at ambient temperature .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents on the oxadiazole ring .Physical And Chemical Properties Analysis
1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Scientific Research Applications
Synthesis and Mesomorphic Behavior
A study by Han et al. (2010) discusses the synthesis of 1,3,4-oxadiazole derivatives, exhibiting mesomorphic behavior with cholesteric and nematic/smectic A mesophases, emphasizing their potential in liquid crystal displays and photoluminescent properties for optical applications (Han, Wang, Zhang, & Zhu, 2010).
Structural Characterization
Meyer et al. (2003) provided structural characterization of oxadiazole derivatives, highlighting their significance as spacers in synthesizing potential non-peptide angiotensin receptor antagonists, underscoring their pharmaceutical applications (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).
Chemosensing Abilities
Ma et al. (2013) reported on the development of novel anion sensors based on 1,3,4-oxadiazole derivatives, capable of selectively sensing fluoride ions, demonstrating their utility in environmental monitoring and chemical sensing (Ma, Li, Zong, Men, & Xing, 2013).
Corrosion Inhibition
Kalia et al. (2020) explored the effectiveness of synthesized oxadiazole derivatives as corrosion inhibitors for mild steel, presenting a potential application in the protection of industrial materials (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Antimicrobial Activities
Dawood, Farag, and Abdel‐Aziz (2005) synthesized 1,3,4‐oxadiazole derivatives, evaluating them for their antimicrobial efficacy, thereby indicating their potential in developing new antimicrobial agents (Dawood, Farag, & Abdel‐Aziz, 2005).
Advanced Materials Application
Kareem et al. (2021) investigated the synthesis of hybrid polymers by grafting 1,3,4-triazole and 1,2,4-oxadiazle moieties onto polyvinyl chloride, studying their biological activity, which could have implications in biomedicine and materials science (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, depending on the specific disease-causing organism they are designed to combat .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target, potentially inhibiting its function .
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with essential biochemical pathways of the disease-causing organisms, leading to their inhibition .
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may inhibit the growth or function of disease-causing organisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-21(26)16-10-6-5-9-15(16)20(25)24-11-17(14-7-3-2-4-8-14)18(12-24)19-22-13-28-23-19/h2-10,13,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKSTLZEUAYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2941292.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)

![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)

![N-[4-[[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2941301.png)


![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)